molecular formula C7H6Br2O B13957659 3,6-Dibromo-2-methylphenol

3,6-Dibromo-2-methylphenol

Cat. No.: B13957659
M. Wt: 265.93 g/mol
InChI Key: QPWFTOHHAGHUAW-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-methylphenol (C₇H₆Br₂O) is a brominated aromatic compound characterized by two bromine atoms at the 3- and 6-positions of the phenol ring and a methyl group at the 2-position. The compound’s reactivity and stability are influenced by the electron-withdrawing bromine substituents and the steric effects of the methyl group, which may also modulate its solubility and intermolecular interactions .

Properties

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

IUPAC Name

3,6-dibromo-2-methylphenol

InChI

InChI=1S/C7H6Br2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3

InChI Key

QPWFTOHHAGHUAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromo-2-methylphenol can be synthesized through the bromination of 2-methylphenol (o-cresol). The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 3,6-Dibromo-2-methylphenol may involve the use of N-bromosuccinimide (NBS) as a brominating agent. This method is advantageous due to its high yield and selectivity. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-methylphenol undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other electrophiles.

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.

Common Reagents and Conditions

    Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Electrophilic Substitution: Formation of substituted phenols.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of de-brominated phenols.

Scientific Research Applications

3,6-Dibromo-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-methylphenol involves its interaction with molecular targets through electrophilic substitution and other chemical reactions. The bromine atoms on the benzene ring make it a reactive compound, allowing it to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key differences among brominated phenols arise from substituent positions, halogen types, and additional functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Brominated Phenols and Derivatives
Compound Name Molecular Formula Substituent Positions Key Structural Features
3,6-Dibromo-2-methylphenol C₇H₆Br₂O Br (3,6), CH₃ (2) Methyl group introduces steric hindrance
2,6-Dibromo-phenol C₆H₄Br₂O Br (2,6) Symmetric bromination; no alkyl groups
4,6-Dibromo-2,3-dimethylphenol C₈H₈Br₂O Br (4,6), CH₃ (2,3) Dual methyl groups enhance hydrophobicity
3,3′-Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid C₁₆H₁₄Br₂O₆ Br (3,3′), OCH₃ (6,6′), COOH (2,2′) Biphenyl core with carboxyl and methoxy groups
(2-Amino-3,5-dibromophenyl)methanol C₇H₇Br₂NO Br (3,5), NH₂ (2), CH₂OH (1) Amino and hydroxyl groups enhance polarity

Sources :

Physical Properties and Stability

  • Crystallinity and Hydrogen Bonding: 4,6-Dibromo-2,3-dimethylphenol forms one-dimensional chains via O–H···O hydrogen bonds and Br···Br interactions (3.362 Å), enhancing thermal stability . The biphenyl derivative in exhibits a rigid structure due to carboxyl and methoxy groups, favoring crystal packing .
  • Solubility: Methyl and methoxy groups (e.g., in 4,6-Dibromo-2,3-dimethylphenol) reduce water solubility compared to unsubstituted dibromophenols. Polar groups like –COOH and –NH₂ (e.g., in ’s compound) increase solubility in polar solvents .

Biological Activity

3,6-Dibromo-2-methylphenol is a brominated phenolic compound that has garnered attention due to its potential biological activities, particularly in relation to endocrine disruption and toxicity. This article reviews the existing literature on the biological activity of this compound, focusing on its interactions with biological systems, toxicological profiles, and potential applications.

Chemical Structure and Properties

3,6-Dibromo-2-methylphenol has the molecular formula C7H6Br2O and is characterized by two bromine atoms substituted at the 3 and 6 positions of a methylphenol ring. The presence of bromine atoms significantly influences its chemical reactivity and biological interactions.

Endocrine Disruption

Research indicates that halogenated phenols, including 3,6-dibromo-2-methylphenol, can act as xenoestrogens, compounds that mimic estrogen and potentially disrupt hormonal signaling pathways. In vitro studies have shown that these compounds can bind to estrogen receptors (ERα), leading to altered gene expression related to reproductive health .

Table 1: Binding Affinity of Brominated Phenols to Estrogen Receptors

CompoundBinding Affinity (IC50)Activity Type
3,6-Dibromo-2-methylphenolTBDPotential Agonist
2,4-DibromophenolTBDAntagonist
Non-brominated phenolsVariesVaries

Toxicological Effects

The toxicity of 3,6-dibromo-2-methylphenol has been assessed through various studies. It is classified as harmful if swallowed and can cause skin irritation . Acute toxicity studies suggest that exposure may lead to systemic effects, including neurotoxicity and reproductive harm.

Case Study: Toxicity Assessment
A study conducted by the National Institute for Occupational Safety and Health (NIOSH) evaluated the acute toxicity of several brominated phenols, including 3,6-dibromo-2-methylphenol. The findings indicated a significant risk associated with dermal exposure and ingestion. The reference dose for oral exposure was established at a critical level due to observed adverse effects in animal models .

The biological activity of 3,6-dibromo-2-methylphenol is believed to be mediated through several mechanisms:

  • Estrogen Receptor Modulation : The compound's ability to bind to ERα suggests it may interfere with normal estrogen signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Brominated phenols can induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : Some studies indicate that brominated phenols may inhibit key enzymes involved in metabolic pathways, contributing to their toxic effects.

Environmental Impact

Due to its potential for bioaccumulation and persistence in the environment, 3,6-dibromo-2-methylphenol is monitored as a contaminant of emerging concern (CEC). Its presence in wastewater and environmental samples raises alarms regarding its impact on aquatic life and human health .

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